molecular formula C15H11Cl2N3O3 B5219651 5-[(3,4-Dichlorobenzoyl)amino]benzene-1,3-dicarboxamide

5-[(3,4-Dichlorobenzoyl)amino]benzene-1,3-dicarboxamide

Cat. No.: B5219651
M. Wt: 352.2 g/mol
InChI Key: NCNAENWNZSSDTE-UHFFFAOYSA-N
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Description

5-[(3,4-Dichlorobenzoyl)amino]benzene-1,3-dicarboxamide is a chemical compound that belongs to the class of dichlorobenzamide derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a benzene ring substituted with dichlorobenzoyl and carboxamide groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,4-Dichlorobenzoyl)amino]benzene-1,3-dicarboxamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with an appropriate amine in the presence of a base. The reaction is usually carried out in a solvent such as N,N′-dimethylformamide at elevated temperatures (around 60°C) to ensure complete conversion . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, industrial processes may involve the use of automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(3,4-Dichlorobenzoyl)amino]benzene-1,3-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the dichlorobenzoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new dichlorobenzamide derivatives with different substituents.

Scientific Research Applications

5-[(3,4-Dichlorobenzoyl)amino]benzene-1,3-dicarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(3,4-Dichlorobenzoyl)amino]benzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • N-(2,4-Dichlorophenyl)-2-nitrobenzamide

Uniqueness

Compared to similar compounds, 5-[(3,4-Dichlorobenzoyl)amino]benzene-1,3-dicarboxamide exhibits unique properties due to the specific arrangement of its functional groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-[(3,4-dichlorobenzoyl)amino]benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O3/c16-11-2-1-7(6-12(11)17)15(23)20-10-4-8(13(18)21)3-9(5-10)14(19)22/h1-6H,(H2,18,21)(H2,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNAENWNZSSDTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=CC(=CC(=C2)C(=O)N)C(=O)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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